molecular formula C24H36O4 B3056068 (5beta)-3,6-Dioxocholan-24-oic acid CAS No. 6868-73-1

(5beta)-3,6-Dioxocholan-24-oic acid

Cat. No.: B3056068
CAS No.: 6868-73-1
M. Wt: 388.5 g/mol
InChI Key: AWINBLVINXVKTE-FSILYXOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5beta)-3,6-Dioxocholan-24-oic acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a part of the steroid family and plays a significant role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5beta)-3,6-Dioxocholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:

    Oxidation of Cholic Acid: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce the keto groups at the 3 and 6 positions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Large quantities of cholic acid are oxidized using industrial oxidizing agents.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5beta)-3,6-Dioxocholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid nucleus.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or keto positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

    Oxidation Products: Further oxidized bile acid derivatives.

    Reduction Products: Hydroxylated derivatives of this compound.

    Substitution Products: Halogenated or acylated derivatives.

Scientific Research Applications

(5beta)-3,6-Dioxocholan-24-oic acid has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

    Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (5beta)-3,6-Dioxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts by:

    Binding to Bile Acid Receptors: Modulates the activity of receptors involved in lipid metabolism.

    Enzyme Interaction: Influences the activity of enzymes like cholesterol 7 alpha-hydroxylase, which is crucial for bile acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: The precursor to (5beta)-3,6-Dioxocholan-24-oic acid.

    Chenodeoxycholic Acid: Another primary bile acid with similar functions.

    Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness

This compound is unique due to its specific keto groups at the 3 and 6 positions, which confer distinct chemical properties and biological activities compared to other bile acids.

Properties

IUPAC Name

(4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWINBLVINXVKTE-FSILYXOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50988364
Record name 3,6-Dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6868-73-1
Record name Cholan-24-oic acid, 3,6-dioxo-, (5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006868731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dioxocholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50988364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5beta)-3,6-Dioxocholan-24-oic acid
Reactant of Route 2
(5beta)-3,6-Dioxocholan-24-oic acid
Reactant of Route 3
(5beta)-3,6-Dioxocholan-24-oic acid
Reactant of Route 4
(5beta)-3,6-Dioxocholan-24-oic acid
Reactant of Route 5
(5beta)-3,6-Dioxocholan-24-oic acid
Reactant of Route 6
(5beta)-3,6-Dioxocholan-24-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.